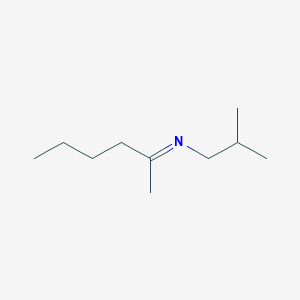
(2E)-N-(2-Methylpropyl)hexan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2-Methylpropyl)hexan-2-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-Methylpropyl)hexan-2-imine typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. For example, hexan-2-one can be reacted with 2-methylpropylamine in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for imines often involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The specific methods for this compound would depend on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(2-Methylpropyl)hexan-2-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: May serve as a probe for studying enzyme mechanisms involving imine intermediates.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2E)-N-(2-Methylpropyl)hexan-2-imine involves its interaction with molecular targets through the imine functional group. The imine group can participate in various chemical reactions, such as nucleophilic addition, which can alter the structure and function of target molecules. The specific pathways and targets would depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-N-(2-Methylpropyl)pentan-2-imine
- (2E)-N-(2-Methylpropyl)butan-2-imine
- (2E)-N-(2-Methylpropyl)heptan-2-imine
Uniqueness
(2E)-N-(2-Methylpropyl)hexan-2-imine is unique due to its specific chain length and branching, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Propiedades
Número CAS |
137626-20-1 |
|---|---|
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)hexan-2-imine |
InChI |
InChI=1S/C10H21N/c1-5-6-7-10(4)11-8-9(2)3/h9H,5-8H2,1-4H3 |
Clave InChI |
YAYLFAPRRXPJSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


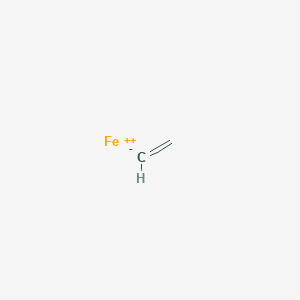
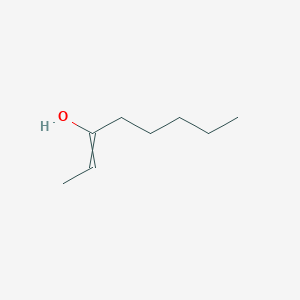
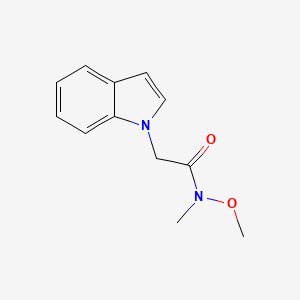
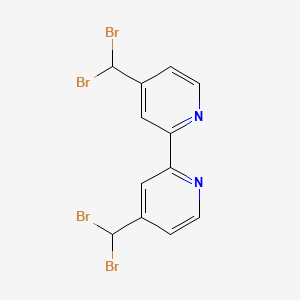
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
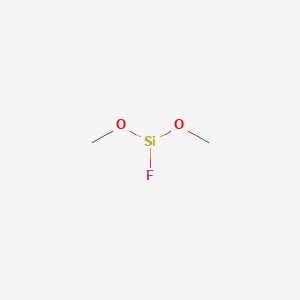

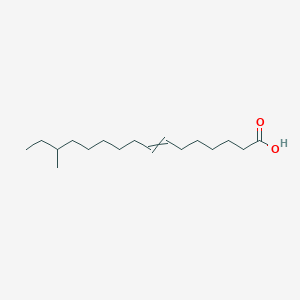
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
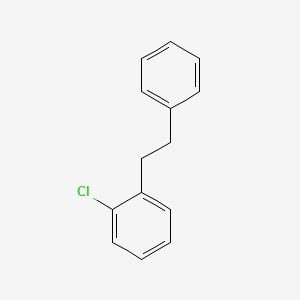
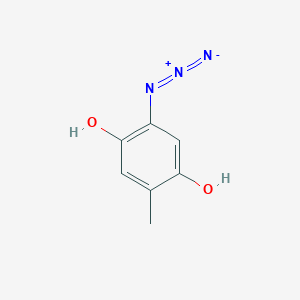
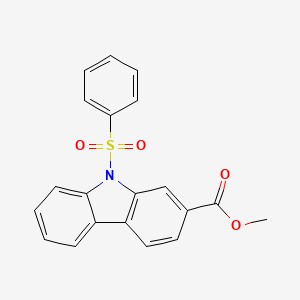
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)

